molecular formula C22H25N5O B2370306 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2177060-00-1

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B2370306
CAS No.: 2177060-00-1
M. Wt: 375.476
InChI Key: AISBJBHEDOJRKT-UHFFFAOYSA-N
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Description

2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
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Biological Activity

The compound 2-{4-[(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a cyclopropyl group and a piperidine moiety, which are known to influence biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer activity. For instance, derivatives of pyrimidine and piperidine have shown efficacy against various cancer cell lines. A study demonstrated that compounds with a similar piperidine framework effectively inhibited the proliferation of human pancreatic and gastric cancer cells through apoptosis induction mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound APatu898811Apoptosis induction
Compound BSGC79010.41Caspase activation
Compound CSMMC77211.5Inhibition of cell proliferation

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit myeloperoxidase (MPO), an enzyme linked to inflammation and cancer progression. The inhibition mechanism is thought to be time-dependent and covalent .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetInhibition TypeSelectivity Ratio
Compound DMPOCovalentHigh
Compound EThyroid PeroxidaseNon-selectiveLow

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Similar derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves modulation of signaling pathways related to cell survival .

Case Studies

A notable case study evaluated the effects of a related compound on Alzheimer's disease models. The study found that the compound significantly reduced amyloid-beta levels and improved cognitive function in animal models, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

2-[4-[(4-cyclopropyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c23-12-18-10-17-2-1-3-19(17)25-22(18)26-8-6-15(7-9-26)13-27-14-24-20(11-21(27)28)16-4-5-16/h10-11,14-16H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISBJBHEDOJRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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